2-Fluoro-5-(tributylstannyl)pyridine
Overview
Description
2-Fluoro-5-(tributylstannyl)pyridine is a chemical compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . It is a pyridine derivative where a fluorine atom is substituted at the 2-position and a tributylstannyl group is substituted at the 5-position. This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science .
Mechanism of Action
Target of Action
2-Fluoro-5-(tributylstannyl)pyridine is a unique chemical compound used in various biochemical research . .
Mode of Action
Organotin compounds like this are often used in stille coupling reactions .
Biochemical Pathways
Organotin compounds are known to be involved in various biochemical reactions, including stille coupling reactions .
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care and use appropriate safety measures .
Result of Action
Organotin compounds are known to be involved in various biochemical reactions .
Action Environment
It’s important to note that the stability and efficacy of any chemical compound can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated pyridines . These fluorinated compounds are known for their reduced basicity and unique reactivity compared to their chlorinated and brominated counterparts . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (TNKS) enzymes . These interactions are crucial for the compound’s role in biochemical synthesis and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with tankyrase enzymes, for example, can affect the Wnt signaling pathway, which is vital for cell proliferation and differentiation . Additionally, the compound’s fluorinated nature allows it to interact with cellular membranes and proteins, potentially altering their function and stability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . The compound’s fluorine atom enhances its binding affinity to specific enzymes and proteins, facilitating its role in biochemical reactions . For instance, its interaction with tankyrase enzymes leads to the inhibition of these enzymes, thereby modulating the Wnt signaling pathway . This inhibition can result in changes in gene expression and cellular function, highlighting the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable under ambient conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro studies have shown that the compound can maintain its activity over extended periods, although its degradation products may also influence cellular processes . In vivo studies are necessary to fully understand the long-term effects of the compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including potential damage to cellular membranes and proteins . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s fluorinated nature allows it to participate in unique metabolic processes, potentially affecting metabolic flux and metabolite levels . Its interaction with tankyrase enzymes, for example, can influence the metabolism of cellular components involved in the Wnt signaling pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its fluorinated nature allows it to accumulate in specific cellular compartments, potentially affecting its localization and activity . Understanding the transport mechanisms of the compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound’s fluorinated nature and binding interactions with biomolecules allow it to target specific cellular compartments, such as the nucleus or mitochondria . Post-translational modifications and targeting signals may also play a role in directing the compound to these compartments
Preparation Methods
The synthesis of 2-Fluoro-5-(tributylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method includes the reaction of 2-fluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Fluoro-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling. Common reagents for these reactions include palladium catalysts and organohalides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine oxides or reduction to form pyridine derivatives.
Hydrolysis: The tributylstannyl group can be hydrolyzed under acidic or basic conditions to yield 2-fluoropyridine.
Scientific Research Applications
2-Fluoro-5-(tributylstannyl)pyridine is widely used in scientific research due to its versatility in organic synthesis:
Comparison with Similar Compounds
2-Fluoro-5-(tributylstannyl)pyridine can be compared with other stannylated pyridine derivatives, such as:
2-Chloro-5-(tributylstannyl)pyridine: Similar in structure but with a chlorine atom instead of fluorine.
2-Bromo-5-(tributylstannyl)pyridine: Contains a bromine atom, which affects its reactivity and applications in organic synthesis.
2-Iodo-5-(tributylstannyl)pyridine: The presence of iodine makes it more reactive in certain cross-coupling reactions compared to its fluorinated counterpart.
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its utility in various synthetic applications .
Properties
IUPAC Name |
tributyl-(6-fluoropyridin-3-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMHLVKGRNNZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586020 | |
Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025687-41-5 | |
Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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